molecular formula C72H88N6O2S8 B1496808 (5Z)-3-ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one

(5Z)-3-ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one

Cat. No.: B1496808
M. Wt: 1326 g/mol
InChI Key: HKJHYTKBDDVGRK-ZDSKFEEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolidinone, 5,5’-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo- is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 4-Thiazolidinone, 5,5’-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo- involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis process efficiently .

Chemical Reactions Analysis

4-Thiazolidinone, 5,5’-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazolidinone core or the attached moieties .

Scientific Research Applications

This compound has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5,5’-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo- involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other thiazolidinone derivatives, 4-Thiazolidinone, 5,5’-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo- stands out due to its unique structural features and enhanced biological activities. Similar compounds include other thiazolidinone derivatives with different substituents on the core structure . These compounds may share some biological activities but differ in their potency, selectivity, and specific applications .

Properties

Molecular Formula

C72H88N6O2S8

Molecular Weight

1326 g/mol

IUPAC Name

(5Z)-3-ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C72H88N6O2S8/c1-11-21-25-43(15-5)39-71(40-44(16-6)26-22-12-2)53-35-52-54(36-51(53)65-55(71)37-57(83-65)49-31-29-47(61-63(49)75-87-73-61)33-59-67(79)77(19-9)69(81)85-59)72(41-45(17-7)27-23-13-3,42-46(18-8)28-24-14-4)56-38-58(84-66(52)56)50-32-30-48(62-64(50)76-88-74-62)34-60-68(80)78(20-10)70(82)86-60/h29-38,43-46H,11-28,39-42H2,1-10H3/b59-33-,60-34+

InChI Key

HKJHYTKBDDVGRK-ZDSKFEEBSA-N

Isomeric SMILES

CCCCC(CC)CC1(C2=CC3=C(C=C2C4=C1C=C(S4)C5=CC=C(C6=NSN=C56)/C=C/7\C(=O)N(C(=S)S7)CC)C(C8=C3SC(=C8)C9=CC=C(C1=NSN=C91)/C=C\1/C(=O)N(C(=S)S1)CC)(CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC

Canonical SMILES

CCCCC(CC)CC1(C2=CC3=C(C=C2C4=C1C=C(S4)C5=CC=C(C6=NSN=C56)C=C7C(=O)N(C(=S)S7)CC)C(C8=C3SC(=C8)C9=CC=C(C1=NSN=C91)C=C1C(=O)N(C(=S)S1)CC)(CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC

Origin of Product

United States

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